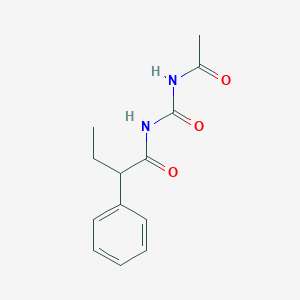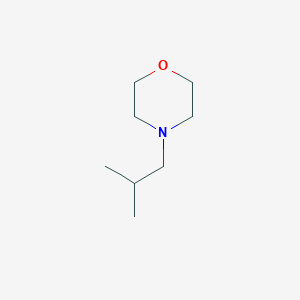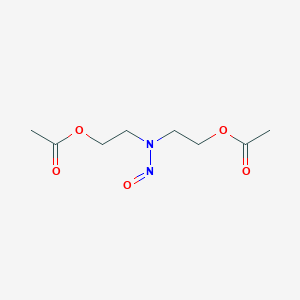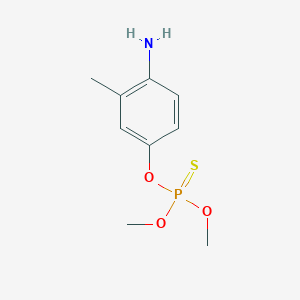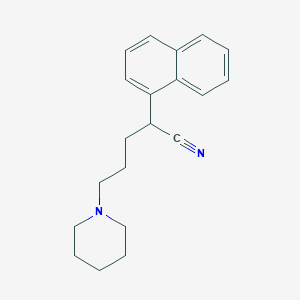
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It belongs to the class of drugs known as designer opioids, which are chemically engineered to mimic the effects of natural opioids such as morphine and heroin. U-47700 has been found to be highly potent and addictive, and its use has been associated with a number of serious health risks.
Mechanism Of Action
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile works by binding to the mu-opioid receptor in the brain, which is responsible for the analgesic and euphoric effects of natural opioids. It has been found to be highly selective for this receptor, which may contribute to its potent and addictive properties.
Biochemical And Physiological Effects
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been found to produce a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It has also been associated with a number of negative side effects, including respiratory depression, nausea, and vomiting.
Advantages And Limitations For Lab Experiments
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has several advantages as a tool for studying the opioid system in laboratory experiments. It is highly potent and selective for the mu-opioid receptor, which makes it useful for investigating the specific effects of opioid receptor activation. However, its addictive properties and potential for abuse make it a challenging substance to work with, and researchers must take care to ensure the safety of themselves and their subjects.
Future Directions
There are several potential directions for future research on alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile. One area of interest is the development of new synthetic opioids with improved safety profiles and reduced potential for abuse. Another area of research is the investigation of the long-term effects of alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile use, particularly with regard to addiction and withdrawal. Finally, researchers may continue to use alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile as a tool for studying the opioid system and developing new treatments for opioid addiction and overdose.
Synthesis Methods
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile can be synthesized using a variety of methods, including the reaction of 1-naphthaleneacetic acid with piperidine and propionyl chloride, or the reaction of 1-naphthaleneacetonitrile with piperidine and propionic anhydride. These reactions are typically carried out under carefully controlled conditions to ensure the purity and potency of the final product.
Scientific Research Applications
Alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile has been the subject of extensive scientific research, particularly in the field of pharmacology. Studies have focused on its mechanism of action, as well as its biochemical and physiological effects. Researchers have also investigated its potential use as a tool for studying opioid receptors and the opioid system in general.
properties
CAS RN |
13326-35-7 |
|---|---|
Product Name |
alpha-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-piperidin-1-ylpentanenitrile |
InChI |
InChI=1S/C20H24N2/c21-16-18(10-7-15-22-13-4-1-5-14-22)20-12-6-9-17-8-2-3-11-19(17)20/h2-3,6,8-9,11-12,18H,1,4-5,7,10,13-15H2 |
InChI Key |
BTRXWGPTVKXTBE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
synonyms |
α-(3-Piperidinopropyl)-1-naphthaleneacetonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





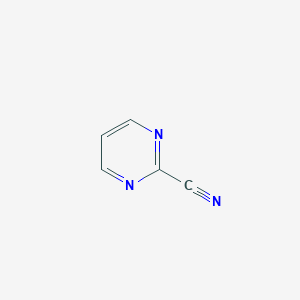
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
